molecular formula C18H18BrN5O2S B12129840 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

Cat. No.: B12129840
M. Wt: 448.3 g/mol
InChI Key: LQACTOZZXHVFAS-UHFFFAOYSA-N
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Description

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring and the bromophenyl group in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors under specific conditions. This often involves the use of hydrazine derivatives and aldehydes or ketones.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where an ethoxy group is attached to the phenyl ring.

    Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromine atom is attached to the phenyl ring.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, resulting in the formation of the desired product.

Chemical Reactions Analysis

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The triazole ring and the bromophenyl group play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H18BrN5O2S

Molecular Weight

448.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C18H18BrN5O2S/c1-2-26-15-5-3-4-12(10-15)17-22-23-18(24(17)20)27-11-16(25)21-14-8-6-13(19)7-9-14/h3-10H,2,11,20H2,1H3,(H,21,25)

InChI Key

LQACTOZZXHVFAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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